molecular formula C11H12O2S B5574757 Thietan-3-yl 4-methylbenzoate

Thietan-3-yl 4-methylbenzoate

Cat. No.: B5574757
M. Wt: 208.28 g/mol
InChI Key: GPIFGYPUMOXIFW-UHFFFAOYSA-N
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Description

Thietan-3-yl 4-methylbenzoate is a chemical reagent of interest in medicinal chemistry and pharmaceutical research, combining a thietane heterocycle with a 4-methylbenzoate ester. While specific studies on this exact compound are limited, its structure is closely related to novel bioactive molecules under investigation. The thietane ring, a four-membered saturated heterocycle containing sulfur, is a key structural feature in emerging research compounds. Scientific studies have identified derivatives containing the thietane group, particularly thietane-1,1-dioxides, as promising candidates with significant antidepressant activity. Research indicates these compounds exhibit a multimodal mechanism of action, potentially involving the stimulation of 5-HT 1A receptors and blockade of 5-HT 2A/2C and α2-adrenergic receptors . Furthermore, thietanyl derivatives of other heterocycles, such as pyrimidines, have been studied for their effects on free-radical oxidation processes, suggesting potential antioxidant properties . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

thietan-3-yl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S/c1-8-2-4-9(5-3-8)11(12)13-10-6-14-7-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIFGYPUMOXIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietan-3-yl 4-methylbenzoate can be synthesized through several methods. One common approach involves the nickel-catalyzed intramolecular reductive thiolation of S-(3-bromo-2-benzoyloxypropyl)benzenesulfonothioate . This method provides a straightforward route to the desired thietane derivative.

Industrial Production Methods: Industrial production of thietane derivatives often involves the use of photochemical [2 + 2] cycloadditions, nucleophilic cyclizations, and ring expansions . These methods allow for the efficient and scalable synthesis of thietane-containing compounds.

Chemical Reactions Analysis

Types of Reactions: Thietan-3-yl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:
Thietan-3-yl 4-methylbenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique thietane ring structure allows for versatile reactivity, making it a valuable building block in organic chemistry. The compound can undergo various reactions such as nucleophilic substitutions and ring-opening reactions, which facilitate the formation of diverse derivatives.

Industrial Production:
In industrial settings, this compound is produced using optimized synthetic routes involving continuous flow reactors. This method enhances efficiency and minimizes by-products, ensuring high yields of the desired ester product. The compound's synthesis typically involves nucleophilic substitution reactions under controlled conditions to maximize output.

Biological Research Applications

Antimicrobial Properties:
Research has indicated that this compound exhibits potential antimicrobial activity. Studies have focused on its efficacy against various bacterial strains, suggesting its possible use as an antimicrobial agent in pharmaceuticals.

Anticancer Activity:
The compound is also being investigated for its anticancer properties. Initial studies suggest that it may interact with specific biological targets involved in cancer cell proliferation. The thietane ring's ability to undergo metabolic transformations could lead to the development of new cancer therapeutics.

Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves its interaction with molecular targets within cells. The thietane structure can open up to form reactive intermediates that may inhibit enzymes or disrupt cellular pathways associated with disease progression.

Material Science Applications

Development of New Materials:
this compound is explored for its potential in developing new materials, particularly in polymer science. Its unique chemical properties allow it to be incorporated into polymer matrices, potentially enhancing the materials' mechanical and thermal properties.

Precursor for Specialty Chemicals:
The compound is used as a precursor in the synthesis of specialty chemicals that find applications in various industries, including agriculture and pharmaceuticals. Its ability to form derivatives with specific functionalities makes it a versatile component in chemical manufacturing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 4-Methylbenzoate Derivatives

Several benzoate esters with modifications to the aromatic ring or ester group have been studied. Key examples include:

Compound Name Substituent/Modification Key Properties/Applications Reference
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine ring, phenethylamino group Investigated for kinase inhibition
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Isoxazole ring, phenethoxy linkage Antimicrobial activity studies
4-Methylbenzoate-CoA ligase substrate (from R. palustris) Coenzyme A conjugation Microbial metabolism of aromatic acids
Thietan-3-yl derivatives of 6-methyluracil (e.g., compound 4) Thietane ring fused with uracil Antiviral and anticancer potential

Key Observations :

  • Electronic Effects : The electron-withdrawing sulfur in the thietane ring (in Thietan-3-yl 4-methylbenzoate) may reduce ester hydrolysis rates compared to ethyl or methyl esters (e.g., I-6230, I-6473), which are more susceptible to enzymatic cleavage .
  • Biological Interactions : Substituted benzoates like I-6230 and I-6473 show activity against microbial targets, suggesting that this compound could similarly interact with enzymes such as benzoate-CoA ligases in R. palustris .
Physicochemical Properties
  • Solubility : this compound is expected to exhibit lower aqueous solubility than ethyl or methyl esters due to increased steric hindrance from the thietane ring.
  • Thermal Stability : The strained thietane ring may reduce thermal stability compared to five- or six-membered heterocycles (e.g., isoxazoles in I-6473).

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Thietan-3-yl 4-methylbenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Thietan-3-yl derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, thietane-containing uracil derivatives react with chloroacetone in acetone at 80–85°C for 6 hours, using potassium carbonate as a base . Optimization involves adjusting molar ratios (e.g., 1:1.5 for substrate:reagent), solvent polarity, and temperature to enhance yield. Post-synthesis purification via column chromatography or recrystallization is recommended. Confirm purity using melting point analysis and spectroscopic techniques (NMR, IR).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the thietane ring (δ ~3.5–4.5 ppm for S-C-H protons) and ester linkage (δ ~168–170 ppm for carbonyl carbon).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS can verify molecular ion peaks and fragmentation patterns. Compare with databases like NIST .
  • Chromatography : HPLC or TLC with UV detection ensures purity. Cross-reference retention times with known standards.

Q. How can researchers determine if this compound is a novel compound?

  • Methodological Answer :

Search Reaxys or SciFinder using the compound’s structure or CAS number .

Compare melting points, spectroscopic data, and crystallographic parameters (if available) with literature.

If discrepancies exist (e.g., unexpected 1H^1H-NMR shifts), re-evaluate synthesis steps or consider polymorphic variations.

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data contradictions in this compound derivatives?

  • Methodological Answer :

  • Software Validation : Use SHELXTL or WinGX for structure refinement . Discrepancies in R-factors or electron density maps may indicate twinning or disorder.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts) to identify packing anomalies .
  • Cross-Validation : Compare unit cell parameters with analogous compounds (e.g., dimethyl 4-methylbenzoate derivatives) to detect systematic errors .

Q. How can enzyme kinetic studies involving this compound be designed to account for substrate inhibition or allosteric effects?

  • Methodological Answer :

  • Initial Velocity Patterns : Conduct experiments at varying substrate concentrations (e.g., 20–100 µM 4-methylbenzoate) and fixed cofactors (e.g., ATP, CoA) to generate Lineweaver-Burk plots .
  • Parameter Extraction : Fit data to the Michaelis-Menten equation using nonlinear regression. For inhibition studies, apply modified models (e.g., competitive vs. non-competitive). Reported values for 4-methylbenzoate include KM=1430μMK_M = 14–30 \, \mu M and kcat=6.38.2s1k_{cat} = 6.3–8.2 \, s^{-1} .

Q. What computational approaches are suitable for predicting the photophysical properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate HOMO-LUMO gaps and UV-Vis absorption spectra.
  • Molecular Dynamics (MD) : Simulate solvation effects in acetone or DMSO to correlate with experimental spectral shifts.
  • Energy Framework Analysis : Use CrystalExplorer to map interaction energies (electrostatic, dispersion) from crystallographic data .

Data Contradiction and Iterative Analysis

Q. How should researchers address inconsistencies between synthetic yields and theoretical predictions for this compound?

  • Methodological Answer :

Retrospective Analysis : Re-examine reaction stoichiometry, catalyst loading, and side reactions (e.g., thietane ring-opening).

DoE (Design of Experiments) : Apply factorial designs to isolate critical variables (temperature, solvent polarity).

Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}O) or trapping agents to identify intermediates.

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